3-(3-Bromo-1H-pyrazol-1-yl)butanoic acid
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Overview
Description
3-(3-Bromo-1H-pyrazol-1-yl)butanoic acid is an organic compound with the molecular formula C7H9BrN2O2 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-1H-pyrazol-1-yl)butanoic acid typically involves the bromination of pyrazole derivatives followed by the introduction of a butanoic acid moiety. One common method involves the reaction of 3-bromo-1H-pyrazole with butanoic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent functionalization processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for achieving consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-1H-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazole derivatives, while coupling reactions can produce complex heterocyclic compounds .
Scientific Research Applications
3-(3-Bromo-1H-pyrazol-1-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for developing new drugs.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets. The bromine atom and pyrazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chloropyridin-2-yl)-1H-pyrazole-5-carboxamide
- 3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl-4-butanoic acid
- 1H-Pyrazole-1-propanoic acid, 3-bromo-β-methyl
Uniqueness
3-(3-Bromo-1H-pyrazol-1-yl)butanoic acid is unique due to its specific substitution pattern and the presence of both a bromine atom and a butanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H9BrN2O2 |
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Molecular Weight |
233.06 g/mol |
IUPAC Name |
3-(3-bromopyrazol-1-yl)butanoic acid |
InChI |
InChI=1S/C7H9BrN2O2/c1-5(4-7(11)12)10-3-2-6(8)9-10/h2-3,5H,4H2,1H3,(H,11,12) |
InChI Key |
IVNSEPIUPMFUHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)N1C=CC(=N1)Br |
Origin of Product |
United States |
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